molecular formula C9H11ClN2O3 B13608932 4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol

4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol

Cat. No.: B13608932
M. Wt: 230.65 g/mol
InChI Key: RJSZSDUMBAQLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol is an organic compound that features both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Chlorination: The addition of a chloro group to the aromatic ring.

Industrial Production Methods

Industrial production may involve large-scale nitration and chlorination processes, followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays.

    Medicine: Investigated for pharmacological properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol involves interactions with molecular targets such as enzymes or receptors. The presence of functional groups like nitro, chloro, and methylamino allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-3-nitrophenyl)-2-aminoethanol
  • 1-(4-chloro-3-nitrophenyl)-2-(ethylamino)ethan-1-ol

Uniqueness

1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11ClN2O3/c1-11-5-9(13)6-2-3-7(10)8(4-6)12(14)15/h2-4,9,11,13H,5H2,1H3

InChI Key

RJSZSDUMBAQLJO-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])O

Origin of Product

United States

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